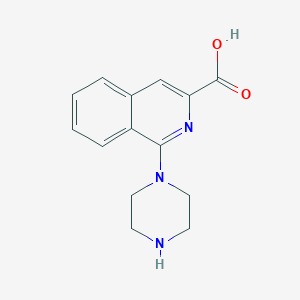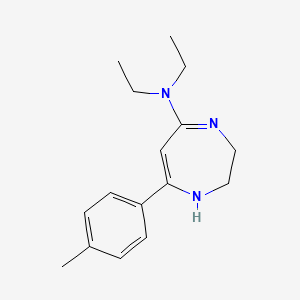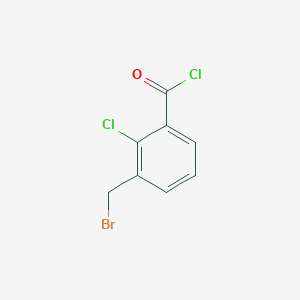
3-(Bromomethyl)-2-chlorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chlorobenzoyl chloride typically involves multiple steps. One common method includes the bromination of 2-chlorotoluene to introduce the bromomethyl group, followed by the conversion of the resulting compound to the benzoyl chloride derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 3-(Bromomethyl)-2-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzoyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the chlorine and benzoyl groups, which stabilize the transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)benzoyl chloride
- 2-Chlorobenzoyl chloride
- 3-(Chloromethyl)-2-chlorobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorobenzoyl groups, which impart distinct reactivity patterns. The combination of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
920759-95-1 |
|---|---|
Molekularformel |
C8H5BrCl2O |
Molekulargewicht |
267.93 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2 |
InChI-Schlüssel |
KVEVSEWOHCVQIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
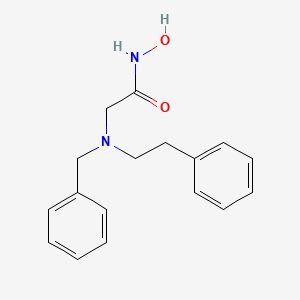
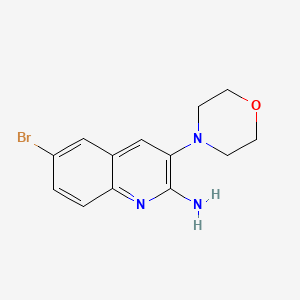
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
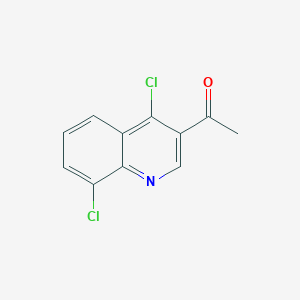
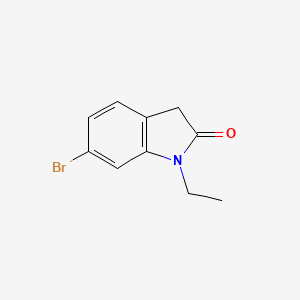
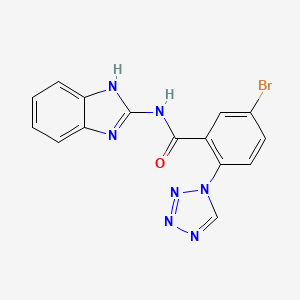
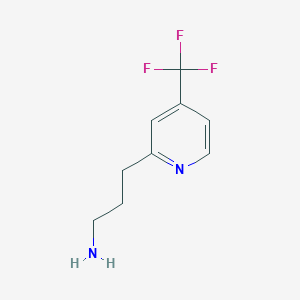
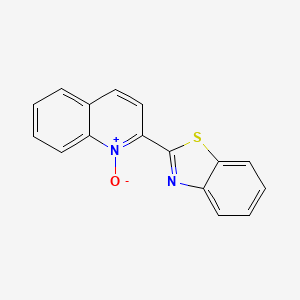
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
